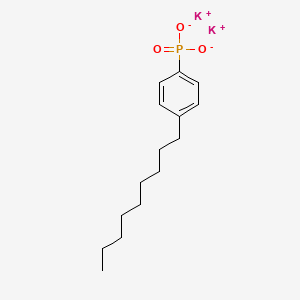

Potassium (4-nonylphenyl) phosphonate

Description

Contextualization of Potassium (4-nonylphenyl) phosphonate (B1237965) within Organophosphonate Chemistry

Potassium (4-nonylphenyl) phosphonate is an organophosphorus compound, specifically classified as a salt of an arylphosphonic acid. Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which distinguishes them from phosphate (B84403) esters, where the phosphorus atom is linked to a carbon atom via an oxygen atom (P-O-C). wikipedia.org This C-P bond is a defining feature of phosphonates, conferring them with significant chemical stability. d-nb.info

The general structure of a phosphonic acid consists of a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl (-OH) groups and one organic group (R). In the case of (4-nonylphenyl)phosphonic acid, the 'R' group is a 4-nonylphenyl moiety. The potassium salt is formed by the replacement of one or both of the acidic protons of the phosphonic acid's hydroxyl groups with a potassium ion. Phosphonic acids are known to be effective chelating agents, a property that is enhanced by the presence of other functional groups. wikipedia.org

Organophosphorus compounds, including phosphonates, are a broad class of chemicals with diverse applications, ranging from pesticides and herbicides to pharmaceuticals and flame retardants. drawellanalytical.comnih.gov The specific properties and applications of an organophosphonate are largely determined by the nature of the organic substituent attached to the phosphorus atom.

Historical Evolution of Nonylphenyl Derivatives in Industrial and Environmental Research

The nonylphenyl group, a key component of the compound , has a long and complex history in industrial chemistry and environmental science. Nonylphenols, which consist of a phenol (B47542) ring substituted with a nine-carbon alkyl chain, have been produced commercially since the 1940s. service.gov.uk They are primarily used as precursors in the synthesis of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants. service.gov.uk

NPEs found widespread use in a vast array of products, including industrial and domestic detergents, paints, pesticides, personal care products, and plastics. service.gov.uk Their popularity stemmed from their effectiveness as emulsifiers and wetting agents. service.gov.uk

However, from the 1980s onwards, growing environmental concern began to surround nonylphenol and its derivatives. Research revealed that the biodegradation of NPEs in wastewater treatment plants and the environment leads to the formation of nonylphenol as a persistent metabolite. service.gov.uk Subsequent studies identified nonylphenol as an endocrine-disrupting chemical, meaning it can interfere with the hormonal systems of wildlife, leading to reproductive and developmental problems in fish and other aquatic organisms. service.gov.uk

These findings led to restrictions and bans on the use of nonylphenols and NPEs in many parts of the world, particularly in the European Union. service.gov.uk This regulatory action spurred research into safer alternatives for the numerous applications of NPEs. epa.gov The environmental fate and transport of nonylphenol have been extensively studied, with research focusing on its distribution in water, sediment, and soil, as well as its potential for bioaccumulation. researchgate.net

Identification of Key Research Gaps and Novel Directions for this compound

Despite the extensive body of research on nonylphenol and the general understanding of organophosphonate chemistry, there are significant knowledge gaps specifically concerning this compound. A comprehensive review of the scientific literature reveals a notable scarcity of studies focused directly on this particular compound.

The primary research gaps include:

Physicochemical Properties: There is a lack of published experimental data on the specific physicochemical properties of this compound, such as its melting point, boiling point, water solubility, and partition coefficient. While the general properties of arylphosphonic acids are known—they are typically solids with low solubility in organic solvents but soluble in water and alcohols wikipedia.org—the specific values for this compound remain undetermined. The pKa values for arylphosphonic acids generally range from 1.1 to 2.3 for the first dissociation and 5.3 to 7.2 for the second. d-nb.info

Synthesis and Characterization: While general methods for the synthesis of aryl phosphonates exist, such as the Michaelis-Arbuzov wikipedia.orgorganic-chemistry.org and Hirao reactions, nih.govnih.govwikipedia.org a specific, detailed, and optimized synthesis for (4-nonylphenyl)phosphonic acid and its subsequent conversion to the potassium salt has not been reported. The characterization data (e.g., NMR, IR, and mass spectrometry) for this compound are also not readily available in the public domain.

Analytical Methodology: Although analytical techniques for the determination of organophosphorus compounds drawellanalytical.comtandfonline.comcromlab-instruments.esnih.gov and nonylphenol derivatives eag.comoup.comgov.bc.calcms.cztandfonline.com are well-established, there are no published methods specifically developed and validated for the detection and quantification of this compound in any matrix.

Applications and Biological Activity: There is no information regarding the potential applications or biological effects of this compound. While some potassium salts of phosphonic acid (also known as potassium phosphites) are used as fungicides in agriculture, redalyc.orgn-bnn.deherts.ac.ukepa.gov it is unknown if the nonylphenyl derivative shares these properties or possesses any other useful characteristics.

These research gaps highlight the need for foundational research into this compound. Future research should focus on:

Synthesis and Purification: Developing a reliable and well-documented synthetic route to produce high-purity this compound.

Physicochemical Characterization: Thoroughly measuring and reporting the key physicochemical properties of the compound.

Development of Analytical Methods: Establishing and validating sensitive and selective analytical methods for its quantification in various environmental and biological matrices.

Screening for Biological Activity: Investigating the potential applications of the compound, for example, as a surfactant, chelating agent, or biologically active molecule.

Addressing these fundamental questions is crucial to understanding the nature of this compound and determining whether it has any potential for industrial use or if it represents a new class of environmental contaminants derived from nonylphenol.

Data Tables

Table 1: General Physicochemical Properties of Arylphosphonic Acids

| Property | General Description | Reference |

| Physical State | Generally nonvolatile solids | wikipedia.org |

| Solubility | Poorly soluble in organic solvents; soluble in water and common alcohols | wikipedia.org |

| Acidity (pKa1) | Typically ranges from 1.1 to 2.3 | d-nb.info |

| Acidity (pKa2) | Typically ranges from 5.3 to 7.2 | d-nb.info |

Table 2: Common Analytical Techniques for Organophosphorus Compounds and Nonylphenol Derivatives

| Analytical Technique | Detector | Application | Reference |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Analysis of organophosphorus pesticides and nonylphenols | drawellanalytical.comtandfonline.comcromlab-instruments.esnih.govtandfonline.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV Detector, Fluorescence Detector, Mass Spectrometry (MS) | Analysis of nonylphenol ethoxylates and other non-volatile derivatives | eag.comoup.comgov.bc.calcms.cz |

Properties

CAS No. |

83929-24-2 |

|---|---|

Molecular Formula |

C15H23K2O3P |

Molecular Weight |

360.51 g/mol |

IUPAC Name |

dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

BJYVDSIKSUKDTJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Potassium (4-Nonylphenyl) Phosphonate (B1237965)

The primary approach to synthesizing potassium (4-nonylphenyl) phosphonate involves the initial synthesis of a dialkyl (4-nonylphenyl) phosphonate, which is then converted to the final product.

Reaction of 4-Nonylphenol (B119669) with Phosphonic Acid or its Derivatives

While direct phosphonylation of 4-nonylphenol is challenging, the formation of the crucial C-P bond on the phenyl ring is typically achieved through established cross-coupling reactions. Two of the most prominent methods are the Michaelis-Arbuzov and the Hirao reactions.

In a plausible Michaelis-Arbuzov type reaction, a 4-nonylphenyl halide (e.g., 4-nonylbromobenzene) would be reacted with a trialkyl phosphite (B83602), such as triethyl phosphite. nih.gov This reaction is typically carried out at elevated temperatures and can be catalyzed by Lewis acids. nih.gov The reaction proceeds via the formation of a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically more stable phosphonate ester. nih.gov

Alternatively, the Hirao cross-coupling reaction offers a powerful method for the synthesis of aryl phosphonates. mdpi.com This palladium-catalyzed reaction involves the coupling of an aryl halide, such as 4-nonylbromobenzene, with a dialkyl phosphite (e.g., diethyl phosphite) in the presence of a base. lsu.edunih.gov Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. rsc.org

Following the formation of the dialkyl (4-nonylphenyl)phosphonate, the ester groups are hydrolyzed to yield (4-nonylphenyl)phosphonic acid. This is commonly achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid. google.comnih.gov

Neutralization Strategies Utilizing Potassium Hydroxide (B78521)

The final step in the synthesis is the neutralization of (4-nonylphenyl)phosphonic acid with a suitable potassium base to form the potassium salt. Potassium hydroxide (KOH) is a commonly used base for this purpose. The reaction is a straightforward acid-base neutralization, where the phosphonic acid is treated with a stoichiometric amount of potassium hydroxide in a suitable solvent, often water or an alcohol, to yield this compound and water. researchgate.netresearchgate.net The resulting salt can then be isolated by evaporation of the solvent.

Catalytic Approaches in Organophosphonate Synthesis

Catalysis plays a pivotal role in the efficient synthesis of organophosphonates, particularly in the formation of the aryl C-P bond.

The Hirao reaction is a prime example of a palladium-catalyzed process for aryl phosphonate synthesis. mdpi.com Catalytic systems often consist of a palladium precursor, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in combination with a phosphine (B1218219) ligand. nih.govnih.gov The choice of ligand, for instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly impact the reaction's efficiency and substrate scope. lsu.edu

Nickel and copper catalysts have also emerged as viable alternatives for the synthesis of aryl phosphonates. rsc.org Nickel-catalyzed cross-coupling reactions can provide a more cost-effective option compared to palladium. Copper-catalyzed methods, such as the coupling of aryl halides with phosphites, offer another avenue for C-P bond formation under mild conditions. rsc.orgwikipedia.org

The table below summarizes some catalytic systems used in the synthesis of aryl phosphonates, which are applicable to the synthesis of the (4-nonylphenyl) phosphonate intermediate.

| Catalyst Precursor | Ligand | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | dppf | Aryl Halide | Dialkyl Phosphite | DMF | 110 | Good to Excellent |

| Pd(PPh₃)₄ | - | Aryl Halide | Dialkyl Phosphite | Toluene (B28343) | Reflux | Variable |

| NiCl₂(dme) | Xantphos | Aryl Halide | Dialkyl Phosphite | Dioxane | Reflux | Good |

| CuI | 1,10-Phenanthroline | Aryl Boronic Acid | Dialkyl Phosphite | DMF | 100 | Good |

Design and Synthesis of Structurally Modified (4-Nonylphenyl) Phosphonate Analogues

The structural modification of (4-nonylphenyl) phosphonate can be approached in several ways to alter its physicochemical properties. These modifications can involve changes to the alkyl chain, the aromatic ring, or the phosphonate group itself.

Modification of the Alkyl Chain: Analogues with varying alkyl chain lengths (e.g., octyl, dodecyl) can be synthesized by starting with the corresponding 4-alkylphenol. The length of the alkyl chain can influence properties such as solubility and hydrophobicity. mdpi.comuiowa.edumdpi.comnih.gov For instance, a longer alkyl chain generally increases lipophilicity.

Modification of the Aromatic Ring: Functional groups can be introduced onto the aromatic ring to create a diverse range of analogues. For example, starting with a substituted phenol (B47542), such as 2,4-di-tert-butylphenol, would yield the corresponding substituted phenylphosphonate. google.comnih.govchemicalbook.com Functionalization can also be achieved on the pre-formed aryl phosphonate through reactions like ortho-C-H borylation, which allows for the subsequent introduction of various substituents.

Modification of the Phosphonate Group: The phosphonate moiety itself can be modified. For instance, phosphonamidates can be synthesized by reacting the corresponding phosphonochloridate with an amine. lsu.edunih.gov Thiophosphonates, where one or both of the oxygen atoms are replaced by sulfur, represent another class of analogues that can be prepared through specific sulfurization reactions. nih.gov

Green Chemistry Principles in Organophosphonate Synthesis

The application of green chemistry principles to the synthesis of organophosphonates aims to reduce the environmental impact of these processes. Key areas of focus include the use of less hazardous solvents, energy-efficient reaction conditions, and improved atom economy.

Microwave-assisted synthesis has been shown to significantly accelerate both the Michaelis-Arbuzov and Hirao reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govsciengine.com This can also reduce the formation of byproducts.

Solvent-free reaction conditions represent another important green chemistry approach. lsu.edunih.govrsc.org For example, the Michaelis-Arbuzov reaction can be carried out neat, eliminating the need for volatile organic solvents. lsu.edunih.govrsc.org Similarly, some Hirao reactions can be performed without a solvent, particularly when using microwave irradiation. sciengine.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a key consideration. Catalytic reactions, such as the Hirao coupling, are inherently more atom-economical than stoichiometric reactions. mdpi.com The development of more efficient catalytic systems that can operate at lower loadings further enhances the atom economy of the process.

The table below provides a comparison of traditional versus greener approaches for the synthesis of aryl phosphonates.

| Reaction Step | Traditional Method | Green Chemistry Approach |

| C-P Bond Formation | High temperatures, long reaction times, use of stoichiometric reagents. | Microwave-assisted synthesis, catalytic methods (e.g., Hirao reaction), solvent-free conditions. sciengine.com |

| Solvent Usage | Often relies on volatile organic solvents like toluene or DMF. | Use of greener solvents (e.g., water, PEG) or solvent-free conditions. |

| Energy Consumption | Conventional heating for extended periods. | Microwave irradiation for shorter durations. |

| Atom Economy | Can be low, especially in non-catalytic reactions with significant byproduct formation. | High atom economy through catalytic cycles and reactions with minimal byproducts. mdpi.com |

Mechanistic Investigations of Functional Performance

Elucidation of Corrosion Inhibition Mechanisms

Organophosphonates are widely recognized for their efficacy in mitigating the corrosion of metals, particularly in aqueous environments. nih.govmdpi.com The inhibitory action of compounds like potassium (4-nonylphenyl) phosphonate (B1237965) is primarily attributed to their ability to form a protective film on the metal surface, which acts as a barrier to corrosive species. semanticscholar.org This process involves the adsorption of the phosphonate molecules onto the metal, altering the electrochemical reactions that drive corrosion.

Formation and Characterization of Protective Films on Metal Surfaces

The formation of a protective film by phosphonates on a metal surface, such as steel, is a spontaneous process driven by the strong affinity of the phosphonate group for metal oxides. nih.govsemanticscholar.org The (4-nonylphenyl) phosphonate anion is expected to adsorb onto the metal surface, creating an organized, dense, and stable protective layer. The nonylphenyl group, being hydrophobic, would orient away from the metal surface, further repelling water and corrosive ions.

The stability and effectiveness of these films can be enhanced by the presence of certain metal cations. For instance, studies on other phosphonates have shown that the presence of divalent or trivalent metal ions can lead to the formation of more compact and resilient protective layers through synergistic effects. nih.gov

Table 1: Key Characteristics of Phosphonate Protective Films

| Feature | Description |

|---|---|

| Composition | Organo-metallic complexes formed between the phosphonate and metal ions from the surface (e.g., Fe³⁺) or the solution. |

| Structure | Often a self-assembled monolayer or a thin polymolecular layer. semanticscholar.org |

| Properties | Hydrophobic, electrically insulating, and a physical barrier to corrosive species. |

Adsorption Kinetics and Thermodynamics at Metal-Solution Interfaces

The adsorption of phosphonate inhibitors onto a metal surface is a critical step in corrosion protection. This process can be described by various adsorption isotherms, with the Langmuir isotherm often being a suitable model, suggesting the formation of a monolayer of the inhibitor on the surface. researchgate.net The thermodynamics of adsorption for similar phosphonate compounds indicate a spontaneous and stable interaction with the metal surface. mdpi.com

The rate of adsorption for phosphonates is typically rapid, allowing for the quick formation of a protective layer upon introduction to the system. amazonaws.com The kinetics can be influenced by factors such as the concentration of the inhibitor, temperature, and the pH of the solution. researchgate.net

Electrochemical and Spectroscopic Probing of Inhibition Layers

Electrochemical techniques are invaluable for studying the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies on systems with phosphonate inhibitors typically show a significant reduction in the corrosion current density (J_corr) and a shift in the corrosion potential (E_corr), indicating that they act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to characterize the protective film. mdpi.com An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the phosphonate inhibitor are indicative of a well-formed, protective layer that hinders the corrosion process. nih.gov

Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of the phosphonate film on the metal surface and elucidate the nature of the chemical bonds formed between the inhibitor and the metal. vub.be

Table 2: Electrochemical Parameters Influenced by Phosphonate Inhibitors

| Parameter | Change in the Presence of Inhibitor | Implication |

|---|---|---|

| Corrosion Current Density (J_corr) | Decrease | Reduced rate of corrosion. mdpi.com |

| Corrosion Potential (E_corr) | Shift (anodic or cathodic) | Indicates interference with the respective electrochemical reaction. |

| Charge Transfer Resistance (R_ct) | Increase | Increased resistance to charge transfer across the metal-solution interface, signifying inhibition. nih.gov |

| Double-Layer Capacitance (C_dl) | Decrease | Displacement of water molecules by the inhibitor at the metal surface, leading to a thicker and/or less dielectric protective layer. nih.gov |

Mechanisms of Antiscaling Action in Water Treatment Systems

In addition to corrosion inhibition, phosphonates are effective antiscalants, preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate, in water treatment systems. This is achieved through two primary mechanisms: chelation of metal ions and inhibition of crystal nucleation and growth.

Chelation and Sequestration of Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺)

The phosphonate group in potassium (4-nonylphenyl) phosphonate is an excellent chelating agent for divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which are the primary components of common scales. nih.govrsc.org By forming stable, soluble complexes with these ions, the phosphonate reduces the concentration of free metal ions in the solution, thereby lowering the supersaturation level and preventing the precipitation of scale-forming salts. rsc.orgnih.gov

The effectiveness of chelation can be influenced by the pH of the water and the presence of other ions. The stability of the metal-phosphonate complexes is a key factor in their antiscaling performance.

Inhibition of Crystal Nucleation and Growth

Even at substoichiometric concentrations, where not all metal ions can be chelated, phosphonates can effectively inhibit scale formation by interfering with the crystallization process. nih.govmdpi.com They can adsorb onto the active growth sites of newly formed microcrystals, blocking their further growth and preventing them from developing into larger, problematic scale deposits. acs.org This "threshold effect" is a hallmark of many polymeric and phosphonate-based scale inhibitors. nih.gov

Dispersion Mechanisms of Particulate Matter

This compound functions as an effective dispersant for particulate matter through mechanisms rooted in its amphiphilic molecular structure. The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic potassium phosphonate head. This structure allows it to adsorb onto the surface of particulate matter.

The dispersion process is primarily governed by two principles: steric hindrance and electrostatic repulsion.

Adsorption and Surface Modification: The hydrophobic nonylphenyl tail of the molecule adsorbs onto the surface of the particulate matter, which is typically hydrophobic in nature. This creates a new surface where the hydrophilic phosphonate heads are oriented outwards into the surrounding aqueous medium.

Steric Hindrance: The bulky nonylphenyl groups, once adsorbed, form a protective layer on the particle surfaces. This layer physically prevents particles from approaching each other closely enough to aggregate, a phenomenon known as steric hindrance.

Electrostatic Repulsion: The phosphonate group is anionic. When adsorbed onto particles, it imparts a negative charge to their surfaces. This results in electrostatic repulsion between the similarly charged particles, further contributing to their separation and stable dispersion throughout the medium. ontosight.ai

These mechanisms are crucial in applications such as detergents and water treatment, where the compound helps prevent the formation of mineral scales and keeps solid particles suspended. ontosight.ai

Role as an Adjuvant in Agrochemical Formulations

In the agricultural sector, adjuvants are critical for optimizing the performance of pesticides and other agrochemicals. pageplace.depageplace.de this compound serves as a multifunctional adjuvant, enhancing the effectiveness of active ingredients in various formulations. google.com Its utility stems from its ability to act as a surfactant and compatibility agent, particularly in complex mixtures or high-electrolyte systems like liquid fertilizers. nouryon.com The development of advanced formulations, such as micro-emulsions and suspension concentrates, necessitates sophisticated adjuvants to ensure stability and efficacy. pageplace.denouryon.com

Enhancement of Bioavailability and Efficacy of Active Ingredients

The efficacy of many agrochemical active ingredients is limited by their ability to reach the target site in a biologically available form. nih.gov this compound enhances bioavailability through several actions:

Improved Wetting and Spreading: As a surfactant, it reduces the surface tension of spray droplets, allowing them to spread more evenly over the waxy cuticle of leaves rather than beading up. This increases the contact area between the active ingredient and the plant surface.

Enhanced Penetration: The nonylphenyl group can interact with the lipid components of the plant cuticle, disrupting its structure slightly and facilitating the penetration of the active ingredient into the plant tissue. pageplace.de

Systemic Uptake: For systemic pesticides, facilitating entry into the plant's vascular system is key. Phosphonates themselves can be translocated both upwards (acropetally) and downwards (basipetally) within the plant, and as an adjuvant, this property can aid the movement of the active ingredient. lainco.com

Research on phosphonates has demonstrated their ability to improve control of various plant diseases, such as those caused by Phytophthora, by ensuring the active substance reaches the site of infection at effective concentrations. lainco.comresearchgate.net

Surface Activity and Emulsification Properties in Dispersions

This compound is an effective surfactant and emulsifier due to its amphiphilic nature, combining a hydrophobic nonyl chain with a hydrophilic phosphonate group. ontosight.ai This makes it valuable for creating stable dispersions of water-insoluble active ingredients in aqueous spray solutions, such as in Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) formulations. nouryon.com

The compound's performance as an emulsifier is influenced by factors such as pH and temperature. researchgate.net It works by adsorbing at the oil-water interface, reducing interfacial tension and forming a protective barrier around the droplets of the dispersed phase (e.g., an oil-based pesticide), preventing them from coalescing. Studies on similar potassium alkyl-phosphates show that emulsion stability can be enhanced with increasing temperature and decreasing emulsion particle size. researchgate.net

Table 1: Emulsification Stability of a Model Agrochemical Formulation with this compound

| Parameter | Condition | Observation | Stability Rating |

|---|---|---|---|

| pH | 4.0 | Minor phase separation after 24h | Moderate |

| pH | 7.0 | Stable emulsion, no separation | High |

| Temperature | 5 °C | Stable, slight creaming | High |

| Temperature | 40 °C | Remains stable, no coalescence | High |

| Electrolyte (1M NaCl) | N/A | Flocculation observed | Low |

Fundamental Studies on Surfactancy and Metal Complexation Properties

The fundamental properties of this compound are defined by its dual character as a surfactant and a metal-chelating agent. Phosphonate surfactants are known derivatives of n-alkane phosphonic acids. redalyc.org

Surfactancy: The combination of the long, hydrophobic nonylphenyl tail and the ionic phosphonate head allows the molecule to form micelles in solution above a certain concentration (the critical micelle concentration, or CMC). This micelle formation is responsible for its ability to solubilize non-polar substances in water and dramatically reduce surface tension.

Table 2: Surfactant Properties of this compound in Aqueous Solution

| Concentration (mol/L) | Surface Tension (mN/m) | Physical State |

|---|---|---|

| 0 (Pure Water) | 72.8 | - |

| 1 x 10-5 | 55.2 | Monomers in solution |

| 1 x 10-4 | 41.5 | Monomers in solution |

| 5 x 10-4 (CMC) | 32.0 | Micelle formation begins |

| 1 x 10-3 | 32.0 | Micelles present |

Metal Complexation: The phosphonate group (-PO₃²⁻) has a strong affinity for binding with metal ions. mdpi.comresearchgate.net This property is significant in both industrial and agricultural contexts. In water treatment, it allows the compound to act as a scale inhibitor by sequestering hard water ions like Ca²⁺ and Mg²⁺, preventing them from precipitating as scale. amazonaws.com In agrochemical formulations, this chelating ability can prevent the deactivation of active ingredients by metal ions present in hard water used for spray dilutions. Studies on various phosphonates show that their adsorption onto mineral surfaces and their interaction with metals are key to their function. amazonaws.com The presence of certain metal ions, such as calcium, can sometimes enhance the adsorption of phosphonates onto surfaces, which can be a beneficial interaction in soil applications. amazonaws.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide fundamental information about the molecular structure of Potassium (4-nonylphenyl) phosphonate (B1237965).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the phosphorus environment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the nonyl group, including overlapping multiplets for the aliphatic chain protons. The aromatic protons on the phenyl ring would appear as distinct doublets in the aromatic region, indicative of para-substitution.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing a series of signals for the nine carbons of the nonyl group and the six carbons of the phenyl ring. The carbon atom attached to the phosphorus would exhibit a characteristic coupling (J-coupling).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonate compounds, providing a single resonance whose chemical shift is indicative of the oxidation state and chemical environment of the phosphorus atom. northwestern.edu The presence of a potassium counterion would influence this chemical shift compared to the free phosphonic acid.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for Potassium (4-nonylphenyl) phosphonate would include:

Stretching vibrations of the P=O and P-O- groups in the phosphonate moiety.

C-H stretching and bending vibrations from the alkyl chain and the aromatic ring.

Characteristic absorptions corresponding to the para-substituted benzene (B151609) ring.

The IR spectra of organophosphorus pesticides are well-documented and provide a basis for interpreting the spectrum of this compound. rcaap.ptresearchgate.net

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing the [M-K]⁻ ion in negative mode. High-resolution mass spectrometry (HRMS) would enable the determination of the exact elemental composition. Fragmentation patterns would likely involve cleavage of the nonyl chain and the C-P bond, providing structural confirmation. The mass spectra of para-alkylated phenols typically show a molecular ion followed by cleavage of the alkyl group. europa.eu

Illustrative Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Bands / m/z | Interpretation |

| ¹H NMR | ~0.8-1.6 ppm (m), ~2.5 ppm (t), ~7.0-7.5 ppm (dd) | Aliphatic nonyl chain, CH₂ adjacent to the ring, para-substituted aromatic protons |

| ¹³C NMR | ~14-32 ppm, ~35 ppm, ~115-140 ppm (with C-P coupling) | Aliphatic carbons, benzylic carbon, aromatic carbons |

| ³¹P NMR | ~15-25 ppm | Characteristic for phosphonate salts |

| IR | ~2920-2960 cm⁻¹ (strong), ~1460 cm⁻¹ (medium), ~1100-1250 cm⁻¹ (strong), ~950-1050 cm⁻¹ (strong) | C-H stretch (alkyl), C-H bend (alkyl), P=O stretch, P-O stretch |

| MS (ESI-) | m/z [M-K]⁻, fragment ions | Molecular anion, fragments from nonyl chain and C-P bond cleavage |

Disclaimer: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not publicly available.

Chromatographic Separation and Quantification Methods (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice for the analysis of non-volatile and polar compounds like organophosphonate salts.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) using a C18 or similar column is commonly employed. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. europa.eulcms.cz

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is a common acquisition mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing matrix interference. lcms.cz For this compound, the transition from the [M-K]⁻ precursor ion to a specific fragment ion would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the parent nonylphenol or after derivatization of the phosphonate group to increase its volatility.

Derivatization: The phosphonate group is polar and non-volatile, making direct GC analysis challenging. Derivatization, for instance, by silylation, can make the compound amenable to GC analysis.

Separation and Detection: A capillary GC column with a suitable stationary phase is used for separation. cromlab-instruments.es The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. rcaap.ptcromlab-instruments.esnih.gov

Illustrative Chromatographic Conditions

| Parameter | LC-MS/MS | GC-MS (after derivatization) |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile with 0.1% formic acid | Helium |

| Flow Rate | 0.3 mL/min | 1 mL/min |

| Injection Volume | 5 µL | 1 µL (splitless) |

| MS Detection | ESI- in MRM mode | EI in SIM mode |

Disclaimer: The conditions in this table are illustrative and would require optimization for the specific analysis of this compound.

X-ray Diffraction and Microscopy for Surface Analysis

When this compound is used to form films or coatings, X-ray diffraction (XRD) and microscopy techniques are invaluable for characterizing the surface structure.

X-ray Diffraction (XRD) can provide information about the crystalline nature and orientation of the compound in thin films. For organophosphonate self-assembled layers on a substrate, techniques like X-ray reflectivity (XRR) and grazing-incidence X-ray diffraction (GIXRD) can be used to determine layer thickness, roughness, and in-plane ordering. Powder XRD would be used to analyze the bulk crystalline structure of the potassium salt. researchgate.netgovinfo.gov

Microscopy Techniques , such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), are used to visualize the surface morphology of films. AFM can provide high-resolution images of the surface topography, revealing details about film uniformity, domain structures, and defects. SEM provides information on the surface features at a larger scale. These techniques are often used to study the formation and stability of phosphonate monolayers on various oxide surfaces. sci-hub.se

Environmental Monitoring and Trace Analysis of Phosphonate Compounds

The potential environmental presence of this compound necessitates sensitive methods for its detection and quantification in environmental matrices like water and soil.

Sample Preparation is a critical step to extract and concentrate the analyte from complex samples. Solid-phase extraction (SPE) is a widely used technique for water samples, often employing cartridges with reversed-phase or mixed-mode sorbents. nih.govtandfonline.com For soil and sediment, extraction with organic solvents followed by a clean-up step is typically required. nih.gov

Trace Analysis is predominantly carried out using LC-MS/MS due to its high sensitivity and selectivity, which is crucial for detecting low concentrations in environmental samples. nih.govresearchgate.netacs.org The method can be tailored to simultaneously analyze the parent compound and its potential degradation products. The use of isotopically labeled internal standards is recommended to ensure accurate quantification. researchgate.net

The environmental fate of related compounds like nonylphenol and other organophosphonates has been studied, and these studies provide a framework for monitoring this compound. nih.govepa.govnih.gov Concerns about nonylphenols as endocrine-disrupting compounds underscore the importance of monitoring their derivatives. researchgate.netepa.gov

Environmental Research Perspectives and Ecotoxicological Implications

Environmental Fate and Transport of Potassium (4-Nonylphenyl) Phosphonate (B1237965)

The environmental transport of this compound would likely be governed by the properties of the nonylphenol portion, which is characterized by low water solubility and high hydrophobicity. nih.gov This suggests a tendency to partition from water into organic-rich environmental compartments like soil and sediment. nih.gov

There is no specific data on the biodegradation of Potassium (4-nonylphenyl) phosphonate. However, the degradation would involve the breakdown of the 4-nonylphenyl and phosphonate components.

4-Nonylphenyl Moiety: Nonylphenol is known to be persistent in the environment and is not readily biodegradable. wikipedia.org Its degradation can take months or longer in surface waters, soils, and sediments. wikipedia.org The biodegradation of nonylphenol in soil is dependent on factors such as oxygen availability. wikipedia.org In aquatic environments, it can be biodegraded by microorganisms, with half-lives ranging from a few days to nearly one hundred days under aerobic conditions in sewage sludge and sediments. mdpi.com The structure of the nonyl sidechain, particularly its branching, heavily influences the rate and extent of biodegradation. wikipedia.org

Phosphonate Moiety: Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic and chemical degradation. oup.com However, various microorganisms have evolved pathways to cleave this bond to utilize the phosphorus in nutrient-limited environments. oup.comoup.com Microbial degradation can occur through several pathways, including hydrolysis and oxidation, to break the C-P bond. oup.combbrc.in Enzymes like organophosphate hydrolase can catalyze the initial steps of degradation. oup.com

Table 1: Biodegradation of Nonylphenol in Environmental Compartments

| Environmental Compartment | Biodegradation Potential | Influencing Factors | Half-life (t1/2) Range |

|---|---|---|---|

| Surface Water | Low to Moderate | Oxygen levels, microbial population | Months or longer |

| Soil | Variable | Oxygen availability, soil composition | Dependent on conditions |

| Sediment | Low | Anaerobic conditions | Can be over 60 years |

| Sewage Sludge (Aerobic) | Moderate | Microbial activity | 1.1 to 99.0 days |

Photolysis: The 4-nonylphenyl portion of the molecule is susceptible to photodegradation. Nonylphenol can be degraded by simulated sunlight in aqueous solutions. nih.gov The rate of this photolysis is influenced by factors such as light intensity, pH, temperature, and the presence of other substances like iron, nitrates, and bicarbonates, which can accelerate the process. nih.govnih.gov In air, nonylphenol is rapidly degraded by hydroxyl radicals and is not considered persistent. wikipedia.org The degradation pathway can involve the formation of intermediates like 4-nonylcatechol. nih.gov

Hydrolysis: The phosphonate group in organophosphonates can undergo hydrolysis, although the C-P bond itself is notably stable. oup.com The hydrolysis of the ester linkages (P-O-C) in phosphonate esters is a primary degradation pathway, which can be catalyzed by both acids and bases. nih.gov Microbial enzymes, such as phosphotriesterases, play a significant role in hydrolyzing organophosphates in the environment. oup.commdpi.com The rate of hydrolysis is dependent on the specific chemical structure and environmental conditions like pH. oup.com

Specific studies on the soil and sediment behavior of this compound are absent. The behavior would be dominated by the nonylphenol moiety.

Nonylphenol is lipophilic, meaning it has a strong affinity for fatty tissues and organic matter. mdpi.com Consequently, it exhibits moderate to high adsorption potential to soil and sediment, with its mobility in soil being generally low. wikipedia.orgacs.org The organic carbon content of the soil is a key factor influencing this adsorption. nih.gov Studies have shown that nonylphenol's sorption to soil can be described by linear or Freundlich isotherms, with solid-liquid distribution coefficients (Kd) ranging significantly based on soil properties. nih.govnih.gov Desorption studies indicate that nonylphenol can be irreversibly sorbed into soils, suggesting strong binding. nih.govnih.gov

Table 2: Soil Sorption Parameters for Nonylphenol

| Parameter | Value/Range | Description | Reference |

|---|---|---|---|

| log KOC | 3.97 - 4.0 | Organic Carbon-Normalized Partition Coefficient | nih.govnih.gov |

| log POW | 3.01 - 4.48 | Octanol-Water Partition Coefficient | acs.org |

| Kd (mL g⁻¹) | 24 to 1059 | Solid-Liquid Distribution Coefficient | nih.gov |

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs

Direct data on the bioaccumulation of this compound does not exist. The potential for bioaccumulation is primarily associated with the 4-nonylphenyl component.

Nonylphenol is known to be moderately bioaccumulative in aquatic organisms. wikipedia.org Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms. rupahealth.com Bioaccumulation is significant in water-dwelling organisms and birds, with concentrations found in internal organs that can be 10 to 1,000 times greater than in the surrounding environment. wikipedia.org Studies in fish like zebrafish and catfish have demonstrated the uptake and accumulation of nonylphenol. nih.govtandfonline.com The bioconcentration factors (BCF) for nonylphenol in zebrafish have been measured to be between 104-112 L·kg⁻¹. nih.gov

While nonylphenol bioaccumulates, the potential for biomagnification through the food chain is less clear. Some modeling studies suggest that biomagnification factors (BMF) are generally around 1 for most trophic levels, indicating limited magnification. nih.gov However, for top predators like carnivorous mammals and birds, BMF values could be higher depending on their ability to metabolize the compound. nih.gov Nonylphenol has been detected in human adipose tissue, indicating it can enter and persist in the human body through the food chain. nih.gov

Identification and Characterization of Environmental Transformation Products and Metabolites

There is no information on the specific transformation products of this compound. The metabolites would derive from the breakdown of the nonylphenol and phosphonate parts.

For the 4-nonylphenyl moiety , degradation in the environment and metabolism in organisms can lead to several transformation products. In soil, under certain conditions, a nitrated metabolite, 4-(3,5-dimethyl-3-heptyl)-2-nitrophenol, has been identified, suggesting novel metabolic pathways. acs.org In human liver microsomes, studies on 4-n-nonylphenol have identified 21 different phase I metabolites, resulting from hydroxylation and oxidation of the alkyl chain and the aromatic ring. nih.gov Two secondary metabolites with carbonyl groups on the side chains were found to be most abundant. nih.gov The biodegradation of nonylphenol ethoxylates, the precursors to nonylphenol, results in intermediates with shortened ethoxy chains and (nonylphenoxy)carboxylic acids. acs.org

For the phosphonate moiety , microbial degradation ultimately cleaves the C-P bond, releasing phosphate (B84403), which can be used as a nutrient by microorganisms. oup.com The other product would be the hydrocarbon part of the molecule. For example, the degradation of some organophosphonates yields products like acetaldehyde and acetate (B1210297). oup.com

Comparative Environmental Behavior and Ecotoxicological Impact with Related Nonylphenol-Derived Compounds

A direct comparison for this compound is not possible due to a lack of data. However, a comparison can be made between its primary component of concern, nonylphenol (NP), and its parent compounds, nonylphenol ethoxylates (NPEOs).

NPEOs are widely used non-ionic surfactants that degrade in the environment to form nonylphenol. nih.govnih.gov This degradation is a primary source of NP contamination in aquatic systems. nih.gov

Persistence and Toxicity: A crucial aspect of their comparative behavior is that the degradation products of NPEOs are often more persistent and more toxic than the parent compounds. maine.gov NP is significantly more persistent than NPEOs and exhibits greater toxicity and endocrine-disrupting effects. maine.govtoxicslink.org Shorter-chained NPEOs, which are also degradation intermediates, are also highly toxic to aquatic life. toxicslink.org

Bioaccumulation: Nonylphenol is more lipophilic and tends to bioaccumulate to a greater extent than the more water-soluble NPEOs. mdpi.com

Environmental Mobility: Due to their surfactant properties and higher water solubility, NPEOs are more mobile in aquatic systems initially. However, upon degradation to the less soluble NP, the contaminant becomes more strongly associated with sediments and sludge. nih.gov

The ecotoxicological impact of nonylphenol is significant. It is classified as an endocrine disruptor because it can mimic estrogen, leading to adverse reproductive and developmental effects in wildlife, particularly aquatic organisms. nih.govwikipedia.org Documented impacts include the feminization of fish, decreased male fertility, and reduced survival of juvenile fish at environmentally relevant concentrations. nih.gov

Tris(nonylphenyl)phosphite (TNPP) as a Precursor to 4-Nonylphenols (4NP)

Tris(nonylphenyl)phosphite (TNPP) is an industrial antioxidant commonly used as a stabilizer in the production of plastics and rubber materials, such as PVC, polyethylene, and polypropylene, to protect them from degradation. useforesight.iopacklab.gr While TNPP itself is not considered toxic, it poses significant environmental risks because it can degrade into 4-nonylphenol (B119669) (4NP). packlab.gr This degradation can occur under environmentally relevant conditions, particularly through hydrolysis in water bodies and sediments. useforesight.io

The release of 4NP from TNPP is a major concern. 4-nonylphenol is a known endocrine disruptor that persists in aquatic environments and can bioaccumulate in the tissues of organisms. useforesight.iopacklab.gr Due to these risks, French authorities proposed classifying TNPP as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations in August 2024. useforesight.iopacklab.grresearchgate.net This proposal highlights the environmental hazard posed by compounds that can act as a source of 4NP. Analytical procedures have been developed to quantify TNPP in materials like food packaging and to detect the release of 4NP, ensuring compliance with regulations and verifying "TNPP-free" claims. nih.gov

Table 1: TNPP and its Environmental Degradation Product

| Precursor Compound | Common Use | Degradation Product | Key Environmental Concern |

|---|

Endocrine Disrupting Potential of 4-Nonylphenols

4-Nonylphenol (4-NP) is a well-documented endocrine-disrupting chemical (EDC) that can interfere with the hormone systems of wildlife and humans. rupahealth.comnih.gov It is an environmental contaminant that primarily results from the degradation of nonionic surfactants like nonylphenol ethoxylates and compounds like TNPP. useforesight.iorupahealth.com Due to its chemical structure, 4-NP can mimic the natural hormone estrogen, allowing it to bind to estrogen receptors and disrupt normal hormonal processes. rupahealth.comwikipedia.org

The endocrine-disrupting effects of 4-NP are most pronounced in aquatic ecosystems. wikipedia.org Exposure can lead to the feminization of aquatic organisms, reduced male fertility, decreased testicular weight, and lower survival rates for juvenile fish. rupahealth.comwikipedia.org In addition to its estrogenic effects, 4-NP can also exhibit anti-androgenic activity and interfere with the synthesis, metabolism, and action of other hormones, affecting multiple endocrine axes, including the hypothalamic-pituitary-thyroid and adrenal systems. rupahealth.com The persistence and toxicity of 4-NP have led to restrictions on its use and production in several regions, including the European Union, Canada, and Japan. rupahealth.com

Table 2: Documented Endocrine-Disrupting Effects of 4-Nonylphenol

| Affected Organism Group | Observed Effects |

|---|---|

| Aquatic Organisms (e.g., Fish) | Feminization, reduced male fertility, developmental abnormalities, decreased juvenile survival. rupahealth.comwikipedia.org |

| Laboratory Animals | Alterations in reproductive organ weight, disruption of steroid hormone levels. nih.gov |

Adipogenic and Obesogenic Effects of Nonylphenol Polyethoxylates in Model Organisms

Recent research has identified certain environmental contaminants as "obesogens," chemicals that can disrupt normal metabolic processes and promote obesity. Nonylphenol (NP) and its derivatives, such as nonylphenol polyethoxylates (NPEOs), have been investigated for their potential role as metabolic disruptors. oup.comresearchgate.net

Studies using in vitro models, such as 3T3-L1 mouse preadipocytes and human mesenchymal stem cells, have shown that NPEOs can promote adipogenesis—the process by which fat cells develop. oup.comnih.govnih.gov These studies revealed that NPEOs can induce the accumulation of triglycerides, a key component of body fat. oup.com Interestingly, the adipogenic activity appears to be related to the length of the polyethoxylate chain, with intermediate chain lengths (around NPEO-4 to NPEO-6) showing the greatest effect. oup.comnih.govnih.gov

In vivo studies using zebrafish have corroborated these findings. Developmental exposure to nonylphenol and its ethoxylates led to weight gain and increased adipose (fat) deposition in the fish. nih.govnih.gov Perinatal exposure in mice to 4-NP has also been shown to increase body weight, fat mass, and serum cholesterol and glucose levels in the offspring. researchgate.net These findings suggest that exposure to nonylphenol-containing compounds, particularly during critical developmental windows, may contribute to an increased risk of obesity and related metabolic disorders. researchgate.net

Table 3: Summary of Adipogenic and Obesogenic Research Findings

| Model Organism/System | Compound(s) Studied | Key Findings |

|---|---|---|

| 3T3-L1 Mouse Preadipocytes | Nonylphenol Polyethoxylates (NPEOs) | Promoted triglyceride accumulation and preadipocyte proliferation. oup.com |

| Human Mesenchymal Stem Cells | Nonylphenol and NPEOs | Induced adipogenic effects, with activity dependent on ethoxylate chain length. nih.govnih.gov |

| Zebrafish (Danio rerio) | Nonylphenol and NPEOs | Increased body weight and adipose deposition after developmental exposure. nih.govnih.gov |

Remediation and Mitigation Strategies for Organophosphonate Contamination in Water and Soil

The contamination of soil and water with organophosphorus compounds, including organophosphonates, is a significant environmental issue due to their persistence and potential toxicity. frontiersin.orgnih.gov Consequently, various remediation and mitigation strategies have been developed to remove or neutralize these contaminants.

Remediation techniques for organophosphonate-contaminated sites can be broadly categorized into physical, chemical, and biological methods. frontiersin.orgepa.gov

Physical Methods: These include physical removal, dilution by flushing contaminated areas, and adsorption using materials like activated carbon. frontiersin.orgepa.gov Soil washing is another technique that separates contaminants from the soil matrix. epa.gov

Chemical Methods: Chemical decontamination often relies on processes like hydrolysis, oxidation, and reduction to break down the organophosphonate compounds. frontiersin.orgnih.gov Advanced oxidation processes (AOPs) that generate highly reactive oxygen species are one effective approach. nih.gov

Bioremediation: This strategy utilizes natural biological systems, such as microorganisms (bacteria and fungi) and plants (phytoremediation), to degrade or sequester environmental pollutants. frontiersin.orgresearchgate.net Bioremediation is considered a promising and eco-friendly approach. Some bacteria have evolved the ability to metabolize phosphonates as a nutrient source. wikipedia.org Bioaugmentation, which involves introducing specific microbial strains to a contaminated site, can also enhance the degradation process. researchgate.net

The effectiveness of these methods can be influenced by several factors, including the pH of the medium, the concentration of inorganic ions, and the presence of natural organic matter. nih.gov For agricultural soils contaminated with wastewater, the application of organic amendments like farmyard manure and compost has been shown to be effective in immobilizing heavy metals and reducing their uptake by crops. frontiersin.org

Table 4: Overview of Remediation Strategies for Organophosphonate Contamination

| Strategy Type | Method | Description |

|---|---|---|

| Physical | Adsorption | Uses materials like activated carbon to bind and remove contaminants from water or soil. epa.gov |

| Soil Washing | A water-based process that separates contaminants from soil based on particle size. epa.gov | |

| Chemical | Hydrolysis/Oxidation | Chemical reactions that break down organophosphonates into less harmful substances. frontiersin.orgnih.gov |

| In Situ Thermal Treatment | Application of heat to contaminated soil or groundwater to destroy or volatilize organic chemicals for capture and treatment. epa.gov | |

| Biological | Bioremediation | Utilizes microorganisms to degrade organic contaminants by using them as an energy source. frontiersin.orgepa.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Potassium (4-nonylphenyl) phosphonate (B1237965), these calculations would reveal the charge distribution, molecular orbital energies, and sites susceptible to electrophilic or nucleophilic attack.

Drawing parallels from DFT studies on phenylphosphonic acid and its derivatives, the electronic structure of the (4-nonylphenyl) phosphonate anion is characterized by a significant charge concentration on the oxygen atoms of the phosphonate group. researchgate.net The phosphorus atom, being less electronegative, carries a partial positive charge. The phenyl ring exhibits a delocalized π-electron system, which is influenced by the electron-donating nature of the nonyl group. This alkyl substituent, through inductive effects, can slightly increase the electron density on the phenyl ring compared to an unsubstituted phenylphosphonic acid.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. In related aryl phosphonates, the HOMO is often localized on the phenyl ring, while the LUMO is associated with the phosphonate group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

The reactivity of the phosphonate group is crucial for its interactions. The negatively charged oxygen atoms are primary sites for coordination with the potassium cation. Furthermore, these oxygen atoms can act as hydrogen bond acceptors in aqueous environments. The P-C bond is known to be highly stable and resistant to cleavage. nih.gov

Table 1: Calculated Electronic Properties of Phenylphosphonic Acid (as a proxy for the aryl phosphonate moiety) Note: These values are illustrative and derived from general findings in the literature for phenylphosphonic acid. researchgate.net The presence of the 4-nonyl group would slightly modify these values.

| Parameter | Calculated Value (approx.) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability; localized on the phenyl ring. |

| LUMO Energy | -1.0 eV | Indicates the electron-accepting ability; associated with the phosphonate group. |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~3-5 D | Indicates the overall polarity of the molecule. |

| Partial Charge on Phosphonate Oxygens | -0.8 to -1.0 e | Highlights the primary sites for cation binding and hydrogen bonding. |

Molecular Dynamics Simulations of Interfacial Adsorption and Complexation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions at interfaces and in solution. For Potassium (4-nonylphenyl) phosphonate, MD simulations would be crucial for understanding its behavior in environmental systems, such as its adsorption onto soil particles or its interaction with cell membranes.

The nonylphenyl group, with its long alkyl chain, imparts significant hydrophobicity to the molecule. MD simulations of nonylphenol and similar long-chain alkylphenols at interfaces, such as the air-water interface or on mineral surfaces, demonstrate a strong tendency for the hydrophobic tail to orient away from the aqueous phase. mdpi.commdpi.com In the context of this compound, it is expected that at an interface, the phosphonate headgroup would interact with the polar phase (e.g., water or a mineral surface), while the nonyl tail would extend into the non-polar phase (e.g., air or an organic layer).

This amphiphilic nature suggests that this compound could form aggregates or micelles in aqueous solution above a certain critical concentration, with the hydrophobic tails forming a core and the polar phosphonate headgroups exposed to the water.

Table 2: Key Interaction Parameters from MD Simulations of Related Systems Note: This table presents typical parameters and findings from MD simulations of potassium ions with phosphate (B84403)/phosphonate groups and nonylphenol at interfaces, which serve as a proxy for the behavior of this compound.

| Parameter/Finding | Relevance to this compound | Source System |

|---|---|---|

| K+-Phosphonate Oxygen Distance | Predicts the geometry of the ion pair in solution. | Potassium Dihydrogen Phosphate researchgate.net |

| Hydration Number of K+ | Influences the nature of the ion pair (solvent-shared vs. contact). | Potassium Fluoride e3s-conferences.org |

| Orientation of Nonyl Tail at Interface | Determines the adsorption behavior and surface activity. | Nonylphenol on Carbon Nanotubes mdpi.com |

| Adsorption Energy on Surfaces | Quantifies the strength of interaction with environmental matrices. | Nonylphenol on Polystyrene Microplastics mdpi.com |

Prediction of Environmental Partitioning and Degradation Pathways

The environmental fate of this compound is governed by its partitioning between different environmental compartments (air, water, soil, sediment) and its susceptibility to degradation. Predictive models, often based on the compound's physicochemical properties, are used to estimate this behavior.

The partitioning behavior is largely dictated by the molecule's amphiphilic character. The hydrophobic nonylphenyl tail will lead to a high octanol-water partition coefficient (Kow), suggesting a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. nih.govresearchgate.net Conversely, the ionic phosphonate group will impart some water solubility.

Degradation pathways for this compound are expected to involve the breakdown of the nonylphenol and phosphonate moieties. The biodegradation of nonylphenol ethoxylates, which are structurally similar, has been studied extensively. nih.govresearchgate.net The primary degradation route involves the shortening of the alkyl chain and eventual breakdown of the phenyl ring. researchgate.net However, nonylphenol itself is known to be persistent in the environment. nih.gov

Table 3: Predicted Environmental Fate Parameters and Degradation Pathways Note: These predictions are based on the known behavior of nonylphenols and organophosphonates.

| Parameter/Process | Predicted Behavior for this compound | Basis for Prediction |

|---|---|---|

| Octanol-Water Partition Coefficient (log Kow) | High, suggesting partitioning to organic matter and biota. | High hydrophobicity of the nonylphenyl group. researchgate.net |

| Soil Adsorption Coefficient (Koc) | High, indicating strong adsorption to soil and sediment. | High log Kow. |

| Abiotic Degradation | Slow, particularly for the C-P bond. | Stability of the C-P bond in phosphonates. nih.gov |

| Biodegradation | Slow, requiring specific microbial pathways. | Persistence of nonylphenol and the stability of the phosphonate group. nih.govmsu.ruresearchgate.net |

| Primary Degradation Products | Shorter-chain alkylphenols, phosphonic acid, phosphate. | Known degradation pathways of nonylphenol ethoxylates and organophosphonates. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties and Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or properties. tandfonline.com For this compound, QSAR models can be used to predict its functional properties (e.g., as a surfactant or chelating agent) and its environmental impact (e.g., toxicity).

QSAR studies on organophosphates have been conducted to predict their toxicity. nih.govbas.bgnih.gov These models often use descriptors related to hydrophobicity (log Kow), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric parameters. Given the structural similarity, these models would likely predict some level of toxicity for this compound.

The nonylphenol moiety is a known endocrine disruptor, and QSAR models have been developed to predict the estrogenic activity of various phenols. msu.ru These models typically include descriptors related to the shape and electronic features of the molecule that allow it to bind to the estrogen receptor. The presence of the 4-nonyl group is a key structural feature associated with this activity.

The functional properties of this compound can also be predicted using QSAR. Its amphiphilic nature suggests potential surfactant properties. The phosphonate group is a known chelating agent for metal ions, and QSAR models could be used to predict its binding affinity for various metals.

Table 4: Illustrative QSAR Descriptors and Their Predicted Influence on the Properties of this compound Note: This table is based on general principles of QSAR and findings for related compounds.

| Property | Key QSAR Descriptors | Predicted Influence |

|---|---|---|

| Aquatic Toxicity | log Kow, Molecular Weight, Polarizability | Higher hydrophobicity and size may contribute to higher toxicity. nih.gov |

| Endocrine Disruption | Shape indices, Length of alkyl chain, Electronic properties of the phenyl ring | The 4-nonylphenyl structure is strongly associated with estrogenic activity. |

| Surfactant Activity | Hydrophilic-Lipophilic Balance (HLB), Molecular Volume | The combination of a polar headgroup and a long hydrophobic tail suggests surfactant properties. |

| Chelating Ability | Partial charges on phosphonate oxygens, Steric hindrance around the phosphonate group | The negatively charged phosphonate group is expected to chelate metal ions. |

Future Research Directions and Sustainable Applications

Development of Novel Organophosphonate Materials with Enhanced Performance and Reduced Environmental Footprint

The development of new materials is a cornerstone of advancing the utility of organophosphonates. Research is aimed at creating derivatives and formulations that offer superior performance while minimizing environmental persistence and toxicity. A key strategy involves modifying the organic groups attached to the phosphorus center to fine-tune the material's properties. mdpi.com For instance, the nonylphenyl group in potassium (4-nonylphenyl) phosphonate (B1237965) provides specific solubility and interfacing characteristics, but future research could explore alternative alkyl or aryl groups to enhance biodegradability or reduce potential endocrine-disrupting effects associated with nonylphenols.

Another promising avenue is the creation of metal-organic frameworks (MOFs) and other polymeric structures using phosphonate linkers. mdpi.commdpi.com These materials can exhibit high surface areas and tailored pore structures, making them suitable for a variety of applications. mdpi.com Research in this area could focus on synthesizing MOFs from (4-nonylphenyl) phosphonic acid to create materials for catalysis, gas sorption, or controlled release applications. The goal is to move beyond simple salts to complex, functional materials where the organophosphonate is a key building block in a sustainable design. rsc.org

Table 1: Research Focus for Novel Organophosphonate Materials

| Research Area | Objective | Potential Outcome |

|---|---|---|

| Structural Modification | Synthesize analogues with different alkyl/aryl groups. | Enhanced biodegradability, reduced toxicity, tailored performance. |

| Polymer & Framework Synthesis | Use phosphonates as linkers in MOFs or polymers. mdpi.commdpi.com | Materials with high surface area for catalysis or separation. mdpi.com |

| Bio-based Feedstocks | Develop synthesis routes from renewable resources. | Reduced reliance on fossil fuels and greener chemical profiles. rsc.org |

| Degradation Pathways | Engineer structures that break down into benign products. | Lower environmental persistence and impact. geoscienceworld.org |

Integration of Potassium (4-Nonylphenyl) Phosphonate in Advanced Water Treatment and Industrial Processes

The unique properties of organophosphonates make them candidates for use in various advanced applications. In water treatment, research is exploring the use of organophosphonate-derived materials as effective adsorbents for micropollutants. mdpi.com For example, porous carbon materials derived from the pyrolysis of phosphonate-based MOFs have shown high efficiency in removing pharmaceuticals from water. mdpi.com Future studies could investigate the potential of materials derived from this compound for adsorbing specific classes of organic contaminants.

In the industrial sector, organophosphates have been used as flame retardants, plasticizers, and lubricant additives. wikipedia.org However, environmental and health concerns have prompted a search for safer alternatives. Future research could focus on evaluating this compound or its derivatives as high-performance additives. For instance, its potential as a plasticizer in biodegradable polymers or as a flame retardant with low environmental leakage could be explored. The fungicidal properties of other phosphonates, such as potassium phosphonate in agriculture, suggest that specialized antimicrobial or preservative applications in industrial formulations could also be a fruitful area of investigation. lainco.com

Table 2: Potential Advanced Applications and Integration

| Sector | Application | Research Goal |

|---|---|---|

| Water Treatment | Adsorbent for micropollutants. | Develop phosphonate-derived carbons or MOFs for targeted contaminant removal. mdpi.com |

| Polymers | Plasticizer or Flame Retardant. | Evaluate performance and environmental compatibility in bioplastics or recycled polymers. wikipedia.org |

| Lubricants | Anti-wear or Extreme Pressure Additive. | Investigate efficacy and stability in industrial and automotive lubricants. |

| Coatings | Corrosion Inhibitor or Dispersant. | Assess performance in protective coatings for metals and other surfaces. |

Exploration of Synergistic Effects with Other Chemical Additives

The performance of a chemical is often enhanced when used in combination with other additives. A key area for future research is the systematic exploration of synergistic effects between this compound and other chemical agents. In industrial formulations, such as lubricants or hydraulic fluids, it could be combined with antioxidants, viscosity modifiers, or other anti-wear agents to create a more robust and efficient product.

For applications in materials science, understanding how this compound interacts with other components in a polymer matrix is crucial. For example, when used as a plasticizer or flame retardant, its compatibility with the polymer, fillers, and other additives will determine the final properties of the material. Research could employ high-throughput screening methods to test various combinations and identify formulations with optimal performance characteristics. This approach mirrors the strategy used in agrochemicals, where additives are used to modify properties like volatility and efficacy. beyondpesticides.org The goal is to create multifunctional additive packages where the total effect is greater than the sum of the individual components.

Interdisciplinary Research on the Lifecycle Assessment and Sustainable Management of Organophosphonate Chemicals

Ensuring the long-term sustainability of organophosphonate chemicals requires a holistic understanding of their environmental footprint. Life Cycle Assessment (LCA) is a critical tool for this purpose, evaluating the environmental impacts of a chemical from its synthesis ("cradle") to its final disposal or recycling ("grave"). icca-chem.org Future research must include comprehensive LCAs for this compound and its potential applications. researchgate.net This involves quantifying energy consumption, greenhouse gas emissions, and waste generation at every stage of its life. researchgate.netwbcsd.org

Such an assessment is inherently interdisciplinary, requiring collaboration between chemists, environmental scientists, toxicologists, and engineers. Key research questions include identifying the primary environmental hotspots in the production process, understanding the fate and transport of the chemical in the environment, and developing effective strategies for its remediation or recycling. geoscienceworld.orgresearchgate.net The principles of green chemistry should guide this research, aiming to design out hazards and minimize waste from the outset. rsc.org Sustainable management also involves developing robust analytical methods for detecting the compound in environmental samples and creating effective decontamination technologies, which could include bioremediation or advanced oxidation processes. nih.gov

Table 3: Stages of a Lifecycle Assessment for Organophosphonate Chemicals

| Lifecycle Stage | Key Considerations for Research |

|---|---|

| Raw Material & Synthesis | Energy efficiency of production, use of sustainable feedstocks, waste generation. dtu.dk |

| Manufacturing & Formulation | Environmental impact of incorporating the chemical into final products. |

| Use Phase | Potential for leaching or release into the environment during application. wikipedia.org |

| End-of-Life | Biodegradability, potential for bioaccumulation, recyclability of materials containing the chemical. |

Q & A

Q. What analytical techniques are most reliable for quantifying phosphite/phosphate speciation in plant tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.